

Dammarenediol II: A Comprehensive Technical Guide on its Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: *Dammarenediol II*

Cat. No.: *B084710*

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Introduction: **Dammarenediol II** is a tetracyclic triterpenoid of significant interest in the fields of phytochemistry, pharmacology, and synthetic biology. As a key intermediate in the biosynthesis of dammarane-type saponins, known as ginsenosides, it serves as the foundational skeleton for a wide array of pharmacologically active compounds found in medicinal plants like *Panax ginseng*.^{[1][2][3]} Dammarenediol-II itself exhibits various biological activities, including antiviral and plant defense properties, making it a valuable target for both isolation and synthetic production.^{[1][4][5]} This guide provides an in-depth overview of its chemical structure, physicochemical properties, relevant experimental protocols, and its role in key biological pathways.

Chemical Structure and Properties

Dammarenediol II is a tetracyclic triterpenoid derived from a dammarane hydride skeleton.^[6] Its structure features hydroxyl groups at the 3 β and 20S positions and a double bond between carbons 24 and 25 in the side chain.^[6]

Table 1: Chemical and Physical Properties of **Dammarenediol II**

| Property | Value | Source |
|-------------------|---|---------------|
| IUPAC Name | (3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [6] |
| Molecular Formula | C ₃₀ H ₅₂ O ₂ | [6][7] |
| Molecular Weight | 444.7 g/mol | [6][7] |
| CAS Number | 14351-29-2 | [6][7][8] |
| Appearance | White to off-white solid/powder | [8][9] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7][8][9][10] |
| Storage | Short term at 0-4°C; Long term at -20°C, desiccated | [7][9] |
| Optical Rotation | [α] _D +40 (c 0.04 in CHCl ₃) | [11] |

Spectroscopic Data

The structural elucidation of **Dammarenediol II** relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for **Dammarenediol II**

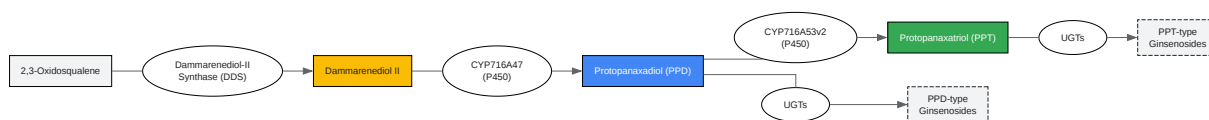
| Technique | Key Observations | Source |
|---------------------|---|--------|
| ¹³ C-NMR | Characteristic signals for dammarane-type aglycones include: δ 15.4 (C-29), 27.4 (C-2), 39.1 (C-4), 78.9 (C-3). | [12] |
| LC/APCIMS | Fragmentation ions observed at m/z 427 [M+H-H ₂ O] ⁺ , m/z 409 [M+H-2H ₂ O] ⁺ , m/z 219, and m/z 191. | [13] |
| GC-MS | Analysis reveals a specific retention time and fragmentation pattern that can be matched with an authentic standard. | [8] |

Biosynthesis and Signaling Pathways

Dammarenediol II is the central precursor in the biosynthesis of dammarane-type ginsenosides. Its production is the first committed step in this pathway.

Biosynthesis of Ginsenoside Skeletons

The biosynthesis begins with the cyclization of 2,3-oxidosqualene, a common precursor for steroids and triterpenoids in plants.[3] This reaction is catalyzed by the enzyme Dammarenediol-II synthase (DDS).[14][15] **Dammarenediol II** is subsequently hydroxylated by cytochrome P450 enzymes, such as CYP716A47, to produce other key sapogenins like protopanaxadiol (PPD) and protopanaxatriol (PPT), which are then glycosylated to form a diverse range of ginsenosides.[3][16][17]

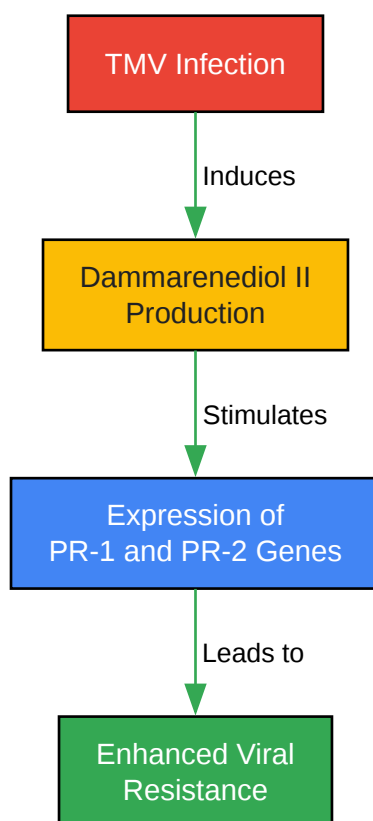


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Caption: Biosynthesis of **Dammarenediol II** and major ginsenoside aglycones.

Role in Plant Defense

The production of **Dammarenediol II** in plants is not only for ginsenoside synthesis but also plays a role in defense mechanisms. In transgenic tobacco, the production of **Dammarenediol II** confers resistance against the Tobacco Mosaic Virus (TMV).[5] This resistance is associated with the stimulated expression of pathogenesis-related (PR) genes, suggesting **Dammarenediol II** can act as a signaling molecule in the plant's defense response.[5]



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Caption: Proposed role of **Dammarenediol II** in TMV resistance.

Experimental Protocols

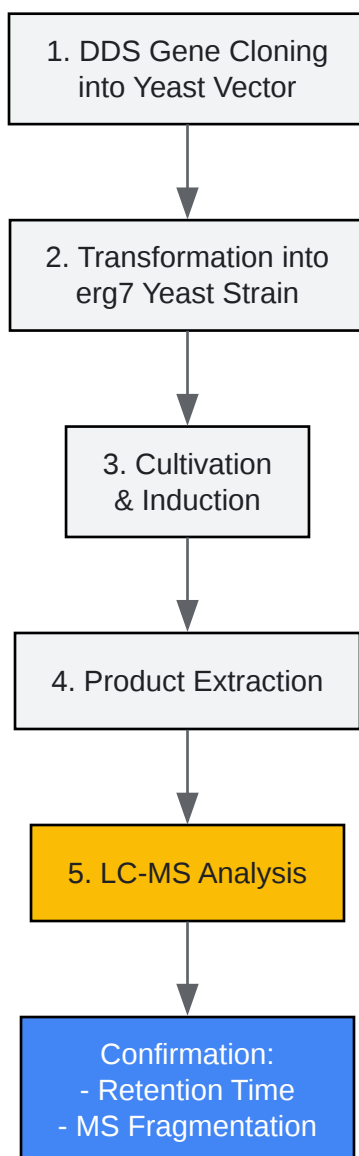
Protocol 1: Heterologous Production and Identification in Yeast

This protocol outlines the general steps for producing **Dammarenediol II** in a yeast chassis like *Saccharomyces cerevisiae* and its subsequent identification, a common strategy in synthetic biology.^{[13][15][16][18]}

Methodology:

- **Gene Cloning:** The coding sequence for Dammarenediol-II synthase (DDS), often isolated from *P. ginseng* or a related species, is codon-optimized for yeast expression and cloned into a suitable yeast expression vector.^{[15][18]}

- **Yeast Transformation:** The expression vector is transformed into a suitable yeast strain. Strains deficient in lanosterol synthase (*erg7*) are often used to prevent the diversion of 2,3-oxidosqualene into the ergosterol pathway, thereby increasing the precursor pool for **Dammarenediol II** production.[\[15\]](#)
- **Cultivation and Induction:** Transformed yeast cells are cultivated in an appropriate medium. Gene expression is induced, and the culture is incubated for 24-48 hours to allow for product accumulation.[\[16\]](#)
- **Extraction:** Yeast cells are harvested, and the product is extracted using organic solvents.
- **Analysis (LC-MS):** The extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify **Dammarenediol II**.[\[13\]](#)[\[16\]](#)
 - **Column:** Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm).[\[13\]](#)[\[16\]](#)
 - **Mobile Phase:** A gradient of acetonitrile and water with 0.1% formic acid.[\[16\]](#)
 - **Detection:** The retention time is compared to an authentic **Dammarenediol II** standard. Mass spectrometry is used to confirm the molecular weight and fragmentation pattern (e.g., ions at *m/z* 427, 409).[\[13\]](#)[\[16\]](#)



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Caption: Workflow for heterologous production and analysis of **Dammarenediol II**.

Protocol 2: Enantioselective Total Synthesis

A complete chemical synthesis provides an alternative to extraction or biosynthesis for obtaining pure **Dammarenediol II**. The first enantioselective total synthesis was a notable achievement in organic chemistry.

Methodology Summary:

The synthesis reported by E.J. Corey's group involves a multi-step process starting from E,E-farnesyl acetate.[4][11] Key steps include:

- Chiral Dihydroxylation: Enantioselective dihydroxylation using a bis-cinchona alkaloid catalyst to establish the initial stereocenter.[4][11]
- Epoxide Formation: Conversion of the resulting diol to a key chiral epoxy bromide intermediate.[11]
- Three-Component Coupling: A crucial step involving the coupling of the epoxy bromide with an acylsilane and another component to build the core structure.[4][11]
- Polyannulation and Cyclization: A combination of cation-olefin polyannulation and aldol cyclization is used to construct the tetracyclic ring system.[4]
- Final Transformations: Standard procedures are used to convert the tetracyclic enone intermediate into the final **Dammarenediol II** product.[11]

This synthetic route is valued for its brevity and high degree of stereochemical control.[4][11]

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